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Sorbitan octadecanoate

Topical Drug Delivery Organogels Rheology

Sorbitan Octadecanoate (Span 60) is the premier C18 non-ionic emulsifier for robust W/O emulsions and organogels. Its saturated stearic acid tail delivers demonstrably lower interfacial tension (γcmc) and 10x higher gel viscosity with faster gelation kinetics versus shorter-chain sorbitan esters like Span 40 (C16). This specific hydrophobicity (HLB 4.7) provides superior monolayer film strength under shear, making it essential for stable topical drug delivery gels and fine cosmetic emulsions where generic Span grades fail. Choose Span 60 for formulation-critical, long-term stability.

Molecular Formula C24H46O6
Molecular Weight 430.6 g/mol
Cat. No. B7908790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitan octadecanoate
Molecular FormulaC24H46O6
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O
InChIInChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1
InChIKeyXELHBEBUAREFRB-XWVZOOPGSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sorbitan Octadecanoate (Span 60) Procurement: A Technical Baseline for the C18 Sorbitan Ester


Sorbitan octadecanoate, systematically referred to as sorbitan monostearate and commercially known as Span 60, is a non-ionic lipophilic surfactant and emulsifier derived from the esterification of sorbitan with stearic acid (C18) [1]. Characterized by an HLB of 4.7, a melting point in the 54–57°C range, and a saponification value between 147 and 157, it is a solid, pale-yellow pellet at room temperature . As the most hydrophobic member of the common sorbitan monoester series with a saturated alkyl chain, its specific C18 tail length governs its unique interfacial packing, thermal stability, and crystallization behavior, distinguishing it fundamentally from other sorbitan esters [2].

The Criticality of C18 Chain Length: Why Sorbitan Octadecanoate Cannot Be Simply Substituted by Other Spans


Within the sorbitan ester family, minor structural variations—specifically fatty acid chain length and saturation—produce significant, quantifiable differences in performance. Sorbitan octadecanoate (C18, Span 60) should not be considered a simple drop-in replacement for sorbitan palmitate (C16, Span 40) or sorbitan laurate (C12, Span 20). The C18 chain directly influences interfacial tension, with studies showing that increased hydrophobicity leads to a lower interfacial tension at the critical micelle concentration (γcmc) [1]. Furthermore, chain length dictates the rheological and thermal properties of resulting gels; Span 60 produces gels with approximately 10x higher viscosity and significantly faster gelation kinetics compared to Span 40 [2]. Even a change in saturation, as with Span 80 (C18:1), alters molecular packing and reduces collapse pressure, impacting emulsion stability [3]. Substitution without accounting for these C18-specific parameters can lead to formulation failure, instability, or altered drug release profiles.

Quantitative Differentiation of Sorbitan Octadecanoate (Span 60) Against Key Analogs: An Evidence-Based Selection Guide


Span 60 vs. Span 40 (C16): Quantifying a 10-Fold Increase in Gel Viscosity and Accelerated Gelation Kinetics

In a direct comparative study of organogels for drug delivery, sorbitan octadecanoate (Span 60) demonstrated vastly superior gelling performance compared to its C16 analog, sorbitan palmitate (Span 40) [1]. This quantifiable difference in rheology and kinetics is a primary driver for selecting the C18 chain length over the C16 chain length when structural integrity and thermal stability are paramount.

Topical Drug Delivery Organogels Rheology

Span 60 vs. Span 20, 40, and 80: Comparative Analysis of Interfacial Tension at CMC (γcmc)

A foundational study by Peltonen et al. (2001) quantified the interfacial behavior of four major sorbitan monoesters at the water-oil interface. The study found that while differences in surface pressure at the CMC (πcmc) were small across the series, the interfacial tension at the CMC (γcmc) was demonstrably lowered as the hydrophobicity of the surfactant increased [1]. This positions sorbitan octadecanoate (Span 60) as the most effective tension reducer among the tested saturated sorbitan esters.

Colloid and Interface Science Emulsion Stability Surface Chemistry

Span 60 vs. Span 80 (C18:1): Enhanced Monolayer Collapse Pressure for Improved Emulsion Durability

A head-to-head comparison of saturated Span 60 and unsaturated Span 80 (sorbitan monooleate) at the water-air interface reveals a key mechanical advantage. Using a Langmuir-Blodgett apparatus, Peltonen et al. (2000) determined that the saturated C18 chain of Span 60 provides a higher collapse pressure than the kinked, unsaturated C18:1 chain of Span 80 [1]. This indicates a more robust and stable packed monolayer for Span 60 under compression.

Langmuir-Blodgett Trough Monolayer Stability Interfacial Rheology

Span 60 vs. LACTEM and Span 80: Dominant Nucleation Induction for Controlled Fat Crystallization

In a comparative study on whipped cream stability, sorbitan octadecanoate (Span 60) was identified as possessing a "strong nucleation inducing ability" and "good emulsifying properties," leading to the formation of tiny and uniform crystals in fat blends [1]. In stark contrast, other tested emulsifiers, including lactic acid esters of monoglycerides (LACTEM) and the unsaturated analog Span 80, showed poor to moderate nucleation induction, resulting in undesirable loose or separated fat crystals.

Food Science Fat Crystallization Whipped Cream Stability

Span 60 vs. Glycerol Monostearate (GMS): Differentiated HLB for Targeted Emulsion Type Control

Sorbitan octadecanoate (Span 60) exhibits a precisely defined HLB value of 4.7, placing it firmly in the ideal range (3-6) for water-in-oil (W/O) emulsifiers [1]. A common alternative, glycerol monostearate (GMS), typically has a slightly higher HLB, ranging from 3.8 to 5.3 depending on composition. While this overlap might suggest interchangeability, the lower, more tightly specified HLB of Span 60 ensures more reliable and predictable performance in W/O systems, offering a clear, quantitative boundary for formulators to target specific emulsion types.

HLB System Emulsion Formulation Surfactant Selection

Regulatory ADI: A Shared Safety Baseline with Sorbitan Ester Group but Differentiated Functionality

According to the WHO JECFA database, sorbitan monostearate (Span 60) is evaluated under a group Acceptable Daily Intake (ADI) of 0-25 mg/kg body weight, shared with other sorbitan esters of lauric, oleic, palmitic, and stearic acid [1]. This establishes a quantifiable safety equivalence within the class. Therefore, any differentiation for procurement must be based on the unique functional and performance attributes outlined above, not on safety or regulatory standing, as these are identical for Span 20, 40, 60, and 80.

Food Safety Regulatory Compliance JECFA

Optimal Application Scenarios for Sorbitan Octadecanoate (Span 60) Based on Quantified Performance Advantages


Formulation of High-Viscosity, Thermally Stable Organogels for Controlled Topical Drug Delivery

For the development of organogels intended for controlled release of topical drugs, Sorbitan Octadecanoate (Span 60) is the preferred gelator. Evidence shows it produces gels with approximately 10x higher viscosity and significantly faster gelation kinetics (3-6 min at 16% w/v) compared to Span 40 [1]. This results in more robust, less flexible gel matrices with enhanced thermal stability, enabling tunable, often zero-order, drug release profiles. This application directly leverages the quantifiable rheological superiority of Span 60 over its shorter-chain analog.

Stabilization of W/O Emulsions Requiring Low Interfacial Tension at CMC

In water-in-oil (W/O) emulsions where maximizing interfacial adsorption is critical for droplet size reduction and long-term stability, Sorbitan Octadecanoate (Span 60) offers a key advantage. It exhibits a demonstrably lower interfacial tension at the CMC (γcmc) compared to the less hydrophobic sorbitan esters Span 20 and Span 40 [2]. This makes it the preferred choice for formulators seeking to achieve finer and more stable W/O emulsions in cosmetics, pharmaceuticals, or industrial applications.

Crystal Habit Modification in Whipped Cream and Fat-Based Confections

For food applications demanding controlled fat crystallization, such as stable whipped creams or anti-bloom chocolate coatings, Sorbitan Octadecanoate (Span 60) provides a unique functional advantage. It has been shown to possess strong nucleation-inducing ability, leading to the formation of tiny, uniform crystals, in contrast to the weak or moderate performance of LACTEM and Span 80 [3]. This ability to act as a crystal habit modifier is essential for creating stable foam structures, improving texture, and extending the shelf life of aerated and fat-based food products.

Creation of Durable Interfacial Films Under Mechanical Stress

In formulations subjected to high shear or mechanical stress, the enhanced monolayer film strength of Sorbitan Octadecanoate (Span 60) is a critical performance factor. Its saturated C18 chain provides a higher collapse pressure at interfaces compared to the unsaturated Span 80 [4]. This translates to greater resistance to film rupture, making Span 60 a more reliable emulsifier for processes involving vigorous mixing, pumping, or aeration where emulsion durability is paramount.

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